molecular formula C7H4ClN3O2 B13108769 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid

Cat. No.: B13108769
M. Wt: 197.58 g/mol
InChI Key: CCZYKQWOPDCJTD-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by chlorination and carboxylation. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of a catalyst like AC-SO3H .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

    Catalysts: Such as palladium for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as kinases. These interactions can inhibit or modulate the activity of these enzymes, affecting various cellular pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct electronic and chemical properties, making it particularly useful in medicinal chemistry and material science .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

CCZYKQWOPDCJTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Cl)C(=O)O

Origin of Product

United States

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